2''-Amino-7'',9''-dimethyldispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2',3':4,5]thieno[2,3-b]pyridine]-3''-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’‘-Amino-7’‘,9’‘-dimethyldispiro[1,3-dioxolane-2,1’-cyclohexane-4’,4’‘-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’'-carbonitrile is a complex organic compound characterized by its unique dispiro structure. This compound features multiple fused rings, including a dioxolane, cyclohexane, pyrano, and thieno pyridine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Amino-7’‘,9’‘-dimethyldispiro[1,3-dioxolane-2,1’-cyclohexane-4’,4’‘-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’'-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2’‘-Amino-7’‘,9’‘-dimethyldispiro[1,3-dioxolane-2,1’-cyclohexane-4’,4’‘-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’'-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).
Substitution: Halogens, alkylating agents, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2’‘-Amino-7’‘,9’‘-dimethyldispiro[1,3-dioxolane-2,1’-cyclohexane-4’,4’‘-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’'-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2’‘-Amino-7’‘,9’‘-dimethyldispiro[1,3-dioxolane-2,1’-cyclohexane-4’,4’‘-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’'-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-
Uniqueness
Compared to similar compounds, 2’‘-Amino-7’‘,9’‘-dimethyldispiro[1,3-dioxolane-2,1’-cyclohexane-4’,4’‘-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’'-carbonitrile stands out due to its complex dispiro structure and the presence of multiple functional groups.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
InChI |
InChI=1S/C20H21N3O3S/c1-11-9-12(2)23-18-14(11)15-16(27-18)19(13(10-21)17(22)26-15)3-5-20(6-4-19)24-7-8-25-20/h9H,3-8,22H2,1-2H3 |
InChI Key |
LHZSOHILNPNWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCC5(CC4)OCCO5)C(=C(O3)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.